Dronedarone-d6 Hydrochloride

Bioanalysis LC-MS/MS Pharmacokinetics

Inaccurate dronedarone quantification due to matrix effects and differential ionization compromises pharmacokinetic data integrity. Dronedarone-d6 Hydrochloride (CAS 1329809-23-5) is a stable isotope-labeled internal standard engineered to resolve this challenge. • Co-elutes with native dronedarone, ensuring identical ionization suppression/enhancement and chromatographic behavior for uncompromised LC-MS/MS accuracy. • +6 Da mass shift enables unambiguous discrimination from the parent drug and metabolite N-desbutyldronedarone in complex plasma matrices. • Fully characterized with traceability to USP/EP standards, supporting ANDA regulatory filings and ensuring batch-to-batch assay consistency. Supplied with comprehensive Certificate of Analysis. For research use only; not for human or veterinary use.

Molecular Formula C31H45ClN2O5S
Molecular Weight 599.3 g/mol
Cat. No. B588608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDronedarone-d6 Hydrochloride
SynonymsN-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide-d6 Hydrochloride;  SR33589-d6 Hydrochloride;  Multaq-d6 Hydrochloride; 
Molecular FormulaC31H45ClN2O5S
Molecular Weight599.3 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl
InChIInChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2;
InChIKeyDWKVCQXJYURSIQ-RADSTHBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dronedarone-d6 Hydrochloride: A Deuterated Internal Standard


Dronedarone-d6 Hydrochloride (CAS 1329809-23-5) is a deuterium-labeled analog of the antiarrhythmic drug dronedarone, specifically designed for use as an internal standard (IS) in mass spectrometry-based analytical workflows . This stable isotope-labeled compound features six deuterium atoms substituted on its N-propyl chain, resulting in a mass shift of +6 Da relative to the unlabeled parent molecule, which enables its selective detection and accurate quantification in complex biological matrices [1].

Stable isotope-labeled (d6) internal standard for LC-MS/MS
Co-elutes with dronedarone to track matrix effects
Supports quantitative bioanalysis in research matrices

Dronedarone-d6 vs. Unlabeled Internal Standards


In quantitative LC-MS/MS and GC-MS assays for dronedarone, the use of an unlabeled analog or a structurally dissimilar internal standard introduces significant sources of analytical error due to differential ionization efficiency, matrix effects, and chromatographic behavior [1]. Dronedarone-d6 Hydrochloride exhibits nearly identical physicochemical properties to the native analyte, ensuring co-elution and equivalent ionization suppression/enhancement, thereby compensating for variability in sample preparation and instrument performance. In contrast, alternative internal standards such as bepridil or amiodarone demonstrate distinct retention times and ionization responses, leading to unacceptable assay imprecision and inaccuracy [2].

Unlabeled analog IS
May introduce differential ionization and matrix-effect bias, reducing assay accuracy.
Structurally dissimilar IS
Distinct retention times (e.g., bepridil, amiodarone) can compromise co-elution correction and precision.
Lower isotopic purity standards
d0 impurity elevates cross-talk, limiting LLOQ and method robustness.

Dronedarone-d6: Key Differentiation from Alternatives


Precise Mass Shift for Unambiguous MS Detection

Dronedarone-d6 Hydrochloride provides a +6.0 Da mass shift relative to unlabeled dronedarone (exact mass difference: 6.05 Da), ensuring complete baseline resolution in mass spectrometry without altering chromatographic retention time. This allows for precise quantification of the native analyte by isotope dilution mass spectrometry (IDMS) [1].

Mass Shift
Data to verify
Δm/z = +6.05 Da
Supports isotope dilution MS quantification
Co-elution maintains matrix-effect compensation; method-specific review
Bioanalysis LC-MS/MS Pharmacokinetics

Certified Isotopic Purity Reduces Cross-Talk

Dronedarone-d6 Hydrochloride from reputable sources is specified with a purity of ≥99% for deuterated forms (d1-d6), significantly reducing the presence of unlabeled dronedarone (d0) that could cause isotopic cross-talk and compromise the accuracy of quantitative assays. This high isotopic enrichment is critical for achieving the linearity and sensitivity required in regulated bioanalysis .

Isotopic Purity
Data to verify
≥99% d1-d6 forms
Minimizes cross-talk; improves LLOQ
Verify enrichment certificate; source-specific
Analytical Chemistry Method Validation Isotopic Purity

Long-Term Storage Stability

Dronedarone-d6 Hydrochloride is characterized by a documented stability of ≥4 years when stored at -20°C, as per vendor specifications. This extended shelf-life, validated through real-time stability studies, minimizes the need for frequent re-procurement and re-characterization, offering a cost-effective solution for longitudinal pharmacokinetic studies and method validation projects .

Shelf Stability
Reported
≥4 years at -20°C
Supports longitudinal study procurement
Vendor-specified real-time data; review storage conditions
Reference Standard Management Stability Procurement

Regulatory-Compliant Characterization

Dronedarone-d6 Hydrochloride is supplied with full characterization data compliant with regulatory guidelines, enabling its use as a reference standard for Abbreviated New Drug Application (ANDA) submissions, analytical method validation (AMV), and quality control (QC) during commercial production of dronedarone hydrochloride . Its characterization can be traced against pharmacopeial standards (USP or EP), ensuring data integrity and regulatory acceptance [1].

Characterization
Method context
Full package (NMR, MS, HPLC); USP/EP traceable
Supports method validation documentation
Verify current pharmacopeial alignment; not a regulatory certification
Regulatory Science Quality Control Method Validation

Rapid Dissolution and Consistent Recovery

Dronedarone-d6 Hydrochloride exhibits slightly soluble characteristics in chloroform and methanol, which is typical for this compound class. However, its consistent recovery (>80%) in established HPLC-UV methods using liquid-liquid extraction (LLE) or protein precipitation (PPT) ensures reliable quantification of dronedarone from plasma [1].

Recovery
Reported
Mean recovery >80%
Supports reproducible sample preparation
HPLC-UV plasma methods; recovery may vary with extraction protocol
Sample Preparation Method Development Recovery

Dronedarone-d6 Hydrochloride Applications


Validated LC-MS/MS Pharmacokinetic Assays

As a stable isotope-labeled internal standard, Dronedarone-d6 Hydrochloride is essential for developing robust LC-MS/MS methods to quantify dronedarone and its active metabolite, N-desbutyldronedarone, in human or animal plasma. Its use corrects for matrix effects and variability in extraction and ionization, enabling accurate determination of pharmacokinetic parameters (Cmax, AUC, t½) in clinical and preclinical studies .

Quality Control and Release Testing

Dronedarone-d6 Hydrochloride serves as a certified reference standard for the identification, purity determination, and assay of dronedarone active pharmaceutical ingredient (API) and its formulated drug products. Its full characterization package and traceability to USP/EP standards support regulatory filings (ANDAs) and ensure batch-to-batch consistency in commercial manufacturing [1].

Metabolic Pathways and CYP Interactions

The deuterated label allows researchers to distinguish the parent drug from its metabolites in complex biological samples. By using Dronedarone-d6 as an internal standard, scientists can accurately quantify the formation of N-desbutyldronedarone (the major active metabolite) and assess the impact of CYP3A4 inhibitors or inducers on dronedarone metabolism in vitro (human hepatocytes) and in vivo [2].

Application
Selection Property
Validation Focus
Dronedarone bioanalysis in research matrices
Stable isotope-labeled IS co-elution
Matrix-effect correction and extraction recovery
API characterization and batch review
Characterization traceable to compendial standards
Batch consistency and method documentation
Metabolic pathway and CYP interaction studies
Deuterated label for analyte/metabolite distinction
CYP-mediated metabolism interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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